Mono-fmoc ethylene diamine hydrochloride
Overview
Description
Mono-fmoc ethylene diamine hydrochloride is a chemical compound with the molecular formula C17H19ClN2O2. It is commonly used in peptide synthesis as a protecting group for amines. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to ethylene diamine, which is further stabilized by hydrochloride.
Mechanism of Action
Target of Action
Mono-fmoc ethylene diamine hydrochloride is a mono-protected alkylene diamine . It is often used as a spacer group, particularly for the immobilization of peptides . The primary targets of this compound are therefore the peptide molecules that it helps to immobilize .
Mode of Action
The this compound interacts with its targets, the peptide molecules, by forming a protective layer around them . This protective layer prevents the peptides from interacting with other molecules, thereby immobilizing them .
Biochemical Pathways
It is known that the compound plays a crucial role in peptide synthesis . By immobilizing peptides, this compound can influence the pathways in which these peptides are involved .
Pharmacokinetics
Given its role in peptide synthesis, it can be inferred that the compound’s bioavailability would be crucial for its effectiveness .
Result of Action
The primary result of the action of this compound is the immobilization of peptides . This immobilization can have various molecular and cellular effects, depending on the specific peptides involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, could also potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Mono-fmoc ethylene diamine hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as a spacer group, facilitating the immobilization of peptides . This compound interacts with various enzymes and proteins, including those involved in enzymatic assays, where it helps measure enzyme activity and substrate specificity . The nature of these interactions is primarily based on its ability to form stable complexes with biomolecules, enhancing their stability and activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modulating the activity of specific enzymes and proteins involved in these pathways . This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites . This compound also affects gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These interactions result in alterations in cellular metabolism and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard storage conditions (2-8°C) but can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are primarily due to its interactions with enzymes and proteins, which can lead to changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance enzyme activity and stabilize biomolecules . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in these pathways. This compound’s interactions with biomolecules can lead to changes in metabolic pathways, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, affecting its activity and function. The compound’s distribution within cells is crucial for its role in biochemical reactions and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . It is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with specific biomolecules, enhancing its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-fmoc ethylene diamine hydrochloride is synthesized through a multi-step process. The initial step involves the protection of ethylene diamine with the Fmoc group. This is typically achieved by reacting ethylene diamine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity.
Chemical Reactions Analysis
Types of Reactions
Mono-fmoc ethylene diamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amine group reacts with carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
Deprotected Ethylene Diamine: Removal of the Fmoc group yields ethylene diamine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
Scientific Research Applications
Mono-fmoc ethylene diamine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for amines during the synthesis of peptides and proteins.
Drug Development: The compound is employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as antibodies and enzymes, for various biomedical applications.
Comparison with Similar Compounds
Mono-fmoc ethylene diamine hydrochloride can be compared with other similar compounds, such as:
N-Fmoc-ethylenediamine hydrobromide: Similar in structure but uses hydrobromide as the counterion.
N-Boc-ethylenediamine: Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc for amine protection.
Fmoc-1,6-hexanediamine hydrochloride: Contains a longer alkyl chain between the amine groups.
Uniqueness
This compound is unique due to its specific use of the Fmoc group for protecting amines, which offers advantages in terms of stability and ease of removal under basic conditions. This makes it particularly valuable in peptide synthesis and related applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 | |
Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-32-8, 391624-46-7 | |
Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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